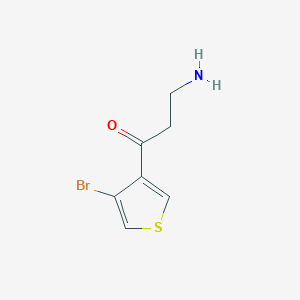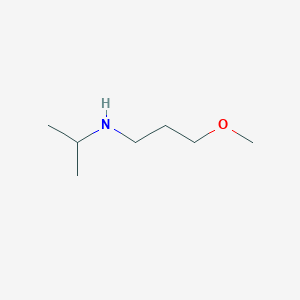
2-(1,1-Dioxidothietan-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dioxidothietan-3-yl)butanoic acid is a chemical compound with the molecular formula C7H12O4S It is characterized by the presence of a butanoic acid moiety attached to a 1,1-dioxidothietan group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidothietan-3-yl)butanoic acid typically involves the reaction of butanoic acid derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of thietane-1,1-dioxide as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(1,1-Dioxidothietan-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups attached to the butanoic acid moiety .
科学研究应用
2-(1,1-Dioxidothietan-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of 2-(1,1-Dioxidothietan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its sulfone group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby modulating their activity .
相似化合物的比较
Similar Compounds
3-(4-Methoxy-2-oxo-2H-pyran-6-yl)butanoic acid: A similar compound with a pyrone ring instead of a thietane ring.
4-(1,2-Dimethylindol-3-yl)butanoic acid: Another related compound with an indole ring.
Uniqueness
2-(1,1-Dioxidothietan-3-yl)butanoic acid is unique due to its thietane ring structure, which imparts distinct chemical properties and reactivity
属性
分子式 |
C7H12O4S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC 名称 |
2-(1,1-dioxothietan-3-yl)butanoic acid |
InChI |
InChI=1S/C7H12O4S/c1-2-6(7(8)9)5-3-12(10,11)4-5/h5-6H,2-4H2,1H3,(H,8,9) |
InChI 键 |
MCBQMAPUVMZZMB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1CS(=O)(=O)C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


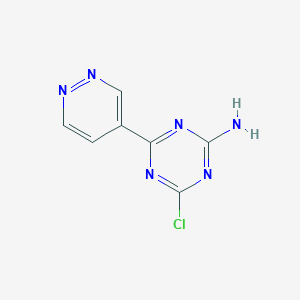
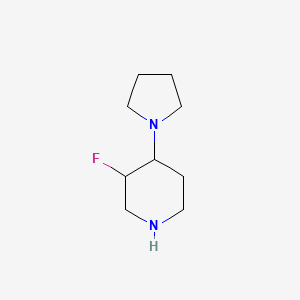
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
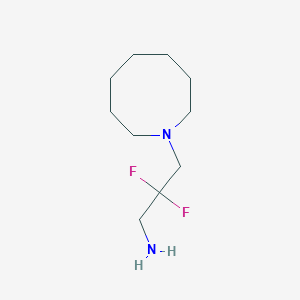
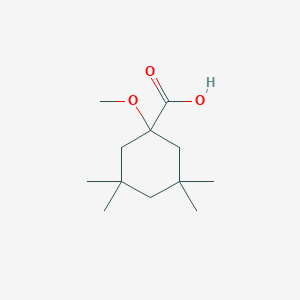
![1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13173920.png)
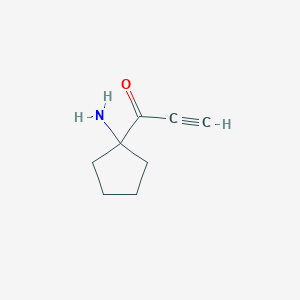
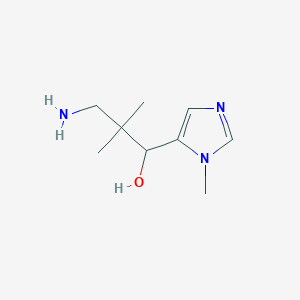
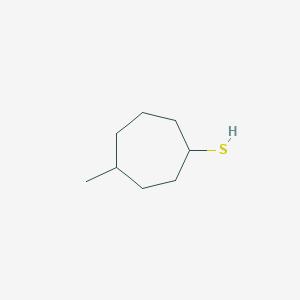
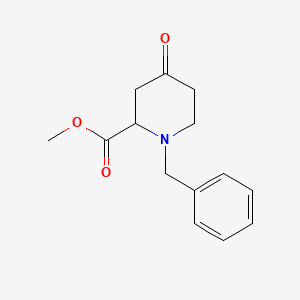
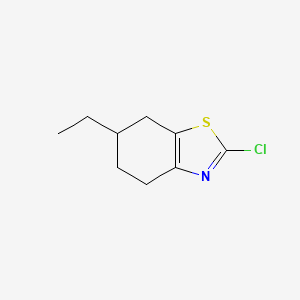
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)
